Azido-PEG3-Val-Cit-PAB-OH

Descripción general

Descripción

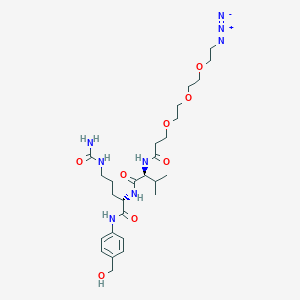

Azido-PEG3-Val-Cit-PAB-OH is a chemical compound primarily used in scientific research. It is a cleavable linker containing three units of polyethylene glycol (PEG) and is used in the synthesis of antibody-drug conjugates (ADCs). The compound has the molecular formula C27H44N8O8 and a molecular weight of 608.69. It is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) and can be degraded under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azido-PEG3-Val-Cit-PAB-OH is synthesized through a series of chemical reactions involving the incorporation of azide, PEG, valine-citrulline, and para-aminobenzyl alcohol (PAB) groups. The synthesis typically involves the following steps:

Azidation: The incorporation of an azide group, which allows for click chemistry reactions.

Peptide Coupling: The coupling of valine-citrulline dipeptide to the PEG chain.

PAB Attachment: The attachment of para-aminobenzyl alcohol to the valine-citrulline dipeptide.

The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as chromatography to purify the final product.

Quality Control: Ensuring the product meets the required purity and quality standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG3-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group reacts with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Common Reagents and Conditions

Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.

Strain-Promoted Reactions: DBCO or BCN are used in SPAAC reactions.

Major Products

The major products formed from these reactions are typically conjugates where this compound is linked to another molecule, such as a drug or a fluorescent probe .

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

Azido-PEG3-Val-Cit-PAB-OH plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The mechanism involves:

- Conjugation to Antibodies: The azido group facilitates the attachment of cytotoxic agents to antibodies via click chemistry.

- Selective Cleavage: Once internalized by target cells, cathepsin B cleaves the Val-Cit bond, releasing the active drug payload within the lysosome .

This targeted approach minimizes off-target effects and enhances therapeutic efficacy.

Click Chemistry

The compound is extensively used in click chemistry applications due to its azide functionality. It can participate in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A widely used reaction for forming stable covalent bonds between molecules.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Allows for reactions without copper catalysts, providing a biocompatible alternative .

Protein-Protein Interactions

This compound is employed in studies investigating protein-protein interactions. By conjugating this linker to proteins or peptides, researchers can explore cellular processes and signaling pathways more effectively .

Bioconjugation Techniques

This compound facilitates the synthesis of various bioconjugates, which are essential for developing targeted therapies and diagnostic tools. Its ability to form stable linkages with diverse biomolecules makes it valuable in creating complex therapeutic agents .

Case Study: Efficacy of ADCs Using this compound

Recent studies have demonstrated that ADCs utilizing this compound exhibit significant antitumor activity. For instance:

- In Vitro Studies: ADCs showed effective cytotoxicity against various cancer cell lines, with enhanced selectivity due to the cleavable linker mechanism.

- In Vivo Studies: Animal models indicated prolonged survival rates when treated with ADCs incorporating this linker compared to traditional therapies .

Research Insights

Research has highlighted the importance of optimizing linker structures to improve stability and efficacy. For example, modifications to the Val-Cit sequence have been explored to enhance resistance against enzymatic degradation while maintaining effective drug release profiles .

Mecanismo De Acción

Azido-PEG3-Val-Cit-PAB-OH functions as a cleavable linker in ADCs. The valine-citrulline dipeptide is specifically cleaved by the enzyme cathepsin B, which is present in the lysosomes of target cells. This cleavage releases the attached drug within the target cell, allowing it to exert its cytotoxic effects. The azide group facilitates the conjugation of the linker to various molecules through click chemistry, ensuring precise and stable attachment .

Comparación Con Compuestos Similares

Similar Compounds

- Biotin-PEG3-SS-DBCO

- Biotin-PEG4-DBCO

- Bis-sulfone-PEG4-DBCO

- DBCO-PEG-Folic Acid

Uniqueness

Azido-PEG3-Val-Cit-PAB-OH stands out due to its cleavable nature and the presence of the valine-citrulline dipeptide, which provides specificity for cathepsin B cleavage. This specificity ensures that the drug is released only within the target cells, minimizing off-target effects. Additionally, the azide group allows for versatile conjugation through click chemistry, making it a valuable tool in the synthesis of ADCs and other bioconjugates .

Actividad Biológica

Azido-PEG3-Val-Cit-PAB-OH is a specialized compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its unique structure and properties play a crucial role in enhancing the efficacy and specificity of therapeutic agents in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structure and Properties

Chemical Composition:

- Molecular Formula: C27H44N8O8

- Molecular Weight: 608.69 g/mol

- CAS Number: 2055024-65-0

The compound consists of a polyethylene glycol (PEG) moiety, which enhances solubility, and a Val-Cit dipeptide that is specifically cleaved by cathepsin B, an enzyme predominantly found in lysosomes. This targeted cleavage allows for the selective release of cytotoxic agents within cancer cells, minimizing systemic toxicity.

This compound operates through a two-step mechanism:

- Conjugation to Antibodies: The azido group can undergo click chemistry reactions with various alkyne-containing compounds, facilitating the attachment of cytotoxic payloads to antibodies.

- Selective Cleavage: Upon internalization by target cells, cathepsin B cleaves the Val-Cit bond, releasing the active drug payload specifically within the lysosome. This targeted release is critical for maximizing therapeutic efficacy while reducing off-target effects.

Biological Activity and Case Studies

Research has demonstrated that the effectiveness of ADCs utilizing this compound is significantly influenced by linker design, particularly its length and structural characteristics.

Table 1: Comparison of Linker Characteristics

| Linker Type | Length (units) | Cleavage Enzyme | Release Mechanism | Efficacy |

|---|---|---|---|---|

| This compound | 3 | Cathepsin B | Lysosomal cleavage | High |

| Shorter PEG Linkers | <3 | Cathepsin B | Lysosomal cleavage | Moderate to Low |

| Branched PEG Linkers | Variable | Cathepsin B | Lysosomal cleavage | High (with optimal design) |

Case Study Insights:

- A study evaluated various ADCs containing this compound and found that those with longer PEG spacers exhibited improved solubility and stability in physiological conditions, leading to enhanced therapeutic outcomes .

- Another investigation highlighted that ADCs with this linker demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity .

Research Findings

Recent studies have focused on optimizing ADC formulations using this compound. For instance:

- A study published in Nature Reviews Drug Discovery emphasized the importance of linker length and structure on ADC performance, noting that optimal configurations can significantly enhance drug release rates and overall efficacy .

- Additional research indicated that modifications to the azido group could further improve reaction kinetics during conjugation processes, potentially leading to more effective therapeutic agents .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N8O8/c1-19(2)24(34-23(37)9-12-41-14-16-43-17-15-42-13-11-31-35-29)26(39)33-22(4-3-10-30-27(28)40)25(38)32-21-7-5-20(18-36)6-8-21/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBTYONTPDVRKD-UPVQGACJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103509 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055024-65-0 | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ornithinamide, N-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-oxopropyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.